4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety, and substituted with dimethylphenyl and methylphenyl groups. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by their fusion and subsequent substitution reactions. Common reagents and conditions used in these synthetic routes include:
Formation of Benzodiazole Ring: This step often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of amino acids or their derivatives, often using dehydrating agents.
Fusion and Substitution: The benzodiazole and pyrrolidinone rings are fused together, followed by substitution reactions using reagents such as alkyl halides, under conditions like reflux in organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.
Substitution: Alkyl halides, nucleophiles or electrophiles, in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures but different substituents.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Uniqueness
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of benzodiazole and pyrrolidinone rings, along with the particular substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O/c1-18-9-12-23(13-10-18)29-17-22(15-26(29)31)27-28-24-6-4-5-7-25(24)30(27)16-21-14-19(2)8-11-20(21)3/h4-14,22H,15-17H2,1-3H3 |
InChI Key |
WAUJEQJQNKMUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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